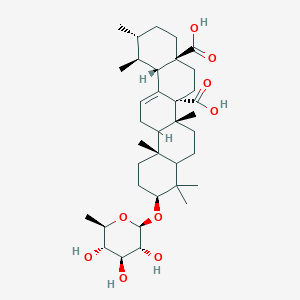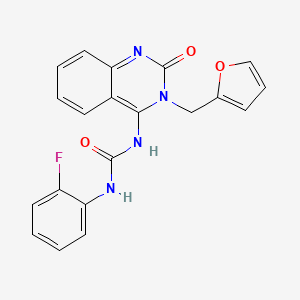
Quivin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quivin is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is often used as an intermediate compound and as a reagent in organic synthesis. Additionally, this compound is utilized as a raw material for dyes and pigments, owing to its distinct color properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Quivin involves several synthetic routes. One common method is the reaction of α,β-unsaturated aldehydes with substituted anilines, catalyzed by heteropolyacids such as phosphotungstic acid.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalytic systems is crucial to enhance the yield and purity of the final product. Industrial production methods often involve continuous flow processes to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Quivin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound leads to the formation of dihydroquinoline derivatives.
Substitution: This compound can undergo substitution reactions with alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quivin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-malarial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Quivin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-malarial agent, this compound interferes with the malaria parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite . Additionally, this compound’s anti-inflammatory effects are mediated through the inhibition of inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Quivin is often compared with other quinoline derivatives such as quinine and quinidine. While all these compounds share a similar quinoline core, they exhibit distinct properties and applications:
Quinine: Primarily used as an anti-malarial drug and has mild antipyretic and analgesic properties.
Quinidine: Used as an antiarrhythmic agent to treat atrial fibrillation and ventricular arrhythmias.
This compound: Noted for its applications in organic synthesis, dye production, and potential bioactivity
These comparisons highlight this compound’s unique versatility and potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C36H56O9 |
|---|---|
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22?,23?,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
InChI-Schlüssel |
PUOQHFWXBKTHST-MPLMROMBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B14109682.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109683.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14109690.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109697.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14109708.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14109715.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109721.png)
![3-(4-chlorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109727.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109731.png)
![tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B14109745.png)




